2-[(3-hydroxypropyl)amino]-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.:
Cat. No.: VC16298452
Molecular Formula: C24H24N4O4S2
Molecular Weight: 496.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H24N4O4S2 |
|---|---|
| Molecular Weight | 496.6 g/mol |
| IUPAC Name | (5Z)-5-[[2-(3-hydroxypropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C24H24N4O4S2/c1-15-5-3-11-27-21(15)26-20(25-10-4-12-29)18(22(27)30)13-19-23(31)28(24(33)34-19)14-16-6-8-17(32-2)9-7-16/h3,5-9,11,13,25,29H,4,10,12,14H2,1-2H3/b19-13- |
| Standard InChI Key | HQSAOFCBYASGCK-UYRXBGFRSA-N |
| Isomeric SMILES | CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC)NCCCO |
| Canonical SMILES | CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC)NCCCO |
Introduction
The compound 2-[(3-hydroxypropyl)amino]-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that belongs to the class of pyrido-pyrimidine derivatives. It features multiple functional groups, including a thiazolidinone moiety, a hydroxypropylamino side chain, and a methoxybenzyl substituent. This intricate structure suggests potential for diverse biological activities and applications in medicinal chemistry, particularly in drug development.
Chemical Formula and Molecular Weight
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Chemical Formula: C24H24N4O4S2
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Molecular Weight: Approximately 496.6 g/mol
Functional Groups
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Thiazolidinone Moiety: Contributes to potential biological activity and reactivity.
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Pyrido[1,2-a]pyrimidin-4-one Core: A fused bicyclic system known for diverse biological activities.
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Hydroxypropylamino Side Chain: Can act as a nucleophile in various reactions.
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Methoxybenzyl Substituent: May influence the compound's pharmacokinetic properties.
Chemical Reactivity
The compound's reactivity can be attributed to its functional groups. The thiazolidinone moiety may participate in nucleophilic substitution reactions, while the pyrido[1,2-a]pyrimidin-4-one core can engage in electrophilic aromatic substitution due to the electron-rich nature of the pyridine ring.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Each step requires careful optimization of reaction conditions to achieve high yields and purity. The process may include:
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Initial Formation of Key Intermediates: Involves the synthesis of thiazolidinone and pyrimidine precursors.
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Coupling Reactions: Combining the intermediates to form the final compound.
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Purification: Techniques such as recrystallization are used to ensure purity.
Potential Applications
The compound's potential applications include:
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Medicinal Chemistry: Drug development, particularly for diseases where pyrimidine derivatives have shown efficacy.
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Pharmacological Studies: Investigating its interaction with biological targets such as enzymes or receptors.
Data Table: Potential Biological Activities of Related Compounds
| Compound Type | Biological Activity | Reference |
|---|---|---|
| Pyrimidine Derivatives | Anti-inflammatory, Anticancer | |
| Thiazolidinones | Anti-inflammatory, Antimicrobial | |
| Pyrido-pyrimidines | Anticancer, Antiviral |
Future Research Directions
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In-depth Biological Activity Studies: Molecular docking and in vitro assays to determine specific biological targets.
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Structure-Activity Relationship (SAR) Studies: Modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.
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